![molecular formula C19H24N2O3S B2740562 (4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448026-85-4](/img/structure/B2740562.png)
(4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized using various methods. For instance, a related compound, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), was synthesized and its corresponding polymer was obtained via electrochemical polymerization . Another method involved the use of acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base LiOH·H2O .Scientific Research Applications
- Introduction : Conjugated polymers have garnered significant interest due to their applications in electronic devices, energy storage, sensors, and flexible electronics .
- Compound Synthesis : The novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), was synthesized and electrochemically polymerized to form P(DTP-Ph-Pyr) .
- Properties : P(DTP-Ph-Pyr) exhibits reversible electrochromic behavior, transitioning from orange (neutral state) to blue (oxidized state) with a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) .
- Method : An efficient one-pot synthetic procedure was developed for the compound 4-(tert-butyl)-1H-pyrrol-3-ylmethanone using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H₂O .
- Diverse Uses : Pyrrole derivatives have found applications as fungicides, antibiotics, anti-inflammatories, anti-tubercular agents, cholesterol-reducing drugs, and antitumor agents .
Electrochromic Materials
One-Pot Synthesis
Therapeutic Applications
Copolymer Research
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyrrole-containing compounds, this compound could be a promising candidate for further study .
properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)25(23,24)17-10-13-21(14-17)18(22)15-6-8-16(9-7-15)20-11-4-5-12-20/h4-9,11-12,17H,10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBSPPEONLAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone |
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